2-Chloro-4-methyl-1-(trichloromethoxy)benzene
Overview
Description
2-Chloro-4-methyl-1-(trichloromethoxy)benzene is a synthetic organic compound with the molecular formula C8H6Cl4O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzene ring substituted with chlorine, methyl, and trichloromethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-4-methyl-1-(trichloromethoxy)benzene typically involves the chlorination of 4-methylphenol (p-cresol) followed by the introduction of the trichloromethoxy group. The process can be summarized as follows:
Chlorination of 4-methylphenol: This step involves the reaction of 4-methylphenol with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 2-chloro-4-methylphenol.
Introduction of Trichloromethoxy Group: The 2-chloro-4-methylphenol is then reacted with trichloromethyl chloroformate (CCl3COCl) under basic conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination and subsequent reactions in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-1-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The trichloromethoxy group can be reduced to a methoxy group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., NaOH, NH3), solvents (e.g., water, ethanol), and mild heating.
Oxidation: Oxidizing agents (e.g., KMnO4, H2CrO4), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), anhydrous conditions.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of methoxy-substituted benzene derivatives.
Scientific Research Applications
2-Chloro-4-methyl-1-(trichloromethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in pharmaceutical formulations as an antiseptic and preservative.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-1-(trichloromethoxy)benzene involves its interaction with cellular components, leading to disruption of cellular processes. The trichloromethoxy group is believed to play a crucial role in its antimicrobial activity by interfering with the cell membrane integrity and enzyme functions.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-methyl-2-(trichloromethoxy)benzene
- 2-Chloro-1-methyl-4-(trichloromethoxy)benzene
Uniqueness
2-Chloro-4-methyl-1-(trichloromethoxy)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and potency in various applications .
Properties
IUPAC Name |
2-chloro-4-methyl-1-(trichloromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl4O/c1-5-2-3-7(6(9)4-5)13-8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDOGOCNSWTMJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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